Product packaging for Gepirone(Cat. No.:CAS No. 83928-76-1)

Gepirone

Número de catálogo: B1671445
Número CAS: 83928-76-1
Peso molecular: 359.5 g/mol
Clave InChI: QOIGKGMMAGJZNZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Gepirone, also known by its chemical name 4,4-Dimethyl-1-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-2,6-piperidinedione, is a small molecule belonging to the azapirone class of compounds and is a pharmacological analog of buspirone . Its molecular formula is C19H29N5O2, and it is commonly available as the hydrochloride salt (CAS 83928-66-9) . From a research perspective, this compound's main value lies in its high selectivity as a partial agonist of the serotonin 5-HT1A receptor . This distinct mechanism of action differentiates it from common antidepressants like SSRIs, which primarily work through reuptake inhibition. It acts as a full agonist at presynaptic somatodendritic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors . This time-dependent dual activity is a key area of scientific interest, as acute administration suppresses serotonergic firing, while chronic treatment leads to autoreceptor desensitization and enhanced 5-HT release in key brain projection areas . This compound is metabolized primarily by the CYP3A4 enzyme, leading to major active metabolites including 1-PP (1-(2-pyrimidinyl)piperazine), which acts as an α2-adrenergic receptor antagonist . Researchers may utilize this compound as a selective chemical tool to study 5-HT1A receptor function, serotonergic signaling pathways, and the development of novel neuropsychiatric therapeutics. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H29N5O2 B1671445 Gepirone CAS No. 83928-76-1

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4,4-dimethyl-1-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O2/c1-19(2)14-16(25)24(17(26)15-19)9-4-3-8-22-10-12-23(13-11-22)18-20-6-5-7-21-18/h5-7H,3-4,8-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIGKGMMAGJZNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)N(C(=O)C1)CCCCN2CCN(CC2)C3=NC=CC=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

83928-66-9 (mono-hydrochloride)
Record name Gepirone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083928761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90232813
Record name Gepirone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90232813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83928-76-1
Record name Gepirone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83928-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gepirone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083928761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gepirone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12184
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gepirone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90232813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GEPIRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW5Y7B8Z18
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Métodos De Preparación

Spirocyclic Ring-Opening Methodology

Nucleophilic Ring-Opening of 8-(Pyrimidin-2-yl)-5,8-Diazaspirodecan-5-Ium Bromide

The most industrially scalable method, disclosed in WO2020148621A1, leverages the spirocyclic intermediate 8-(pyrimidin-2-yl)-5,8-diazaspirodecan-5-ium bromide (Compound 11). This precursor undergoes nucleophilic attack by nitrogen-containing reagents to yield 4-(4-(pyrimidin-2-yl)piperazin-1-yl)butan-1-amine (Compound 5), which is subsequently condensed with 4,4-dimethyldihydro-2H-pyran-2,6(3H)-dione (Compound 6) to form gepirone.

Reaction Conditions and Optimization
  • Solvent System : Xylene (2–50 volumes) serves as the apolar aprotic solvent, facilitating high-temperature reactions (80–145°C) without decomposition.
  • Base Selection : Potassium tert-butoxide (0.8–6 equivalents) or cesium carbonate (2 equivalents) enables deprotonation, enhancing nucleophilicity.
  • Nucleophiles : Di-tert-butyl iminodicarboxylate (1.0–2.75 equivalents) or 2,2,2-trifluoroacetamide (1.2 equivalents) selectively opens the spirocyclic ring, avoiding by-products.

A representative synthesis involves suspending 10.0 g of Compound 11 in xylene (150 mL) with cesium carbonate (21.78 g, 0.0668 mol) at 130°C for 1 hour, followed by di-tert-butyl iminodicarboxylate (12.7 g, 0.0584 mol). Acid-base work-up with HCl and NaOH yields Compound 5 in 99% purity.

Advantages Over Prior Art

This method eliminates costly coupling agents (e.g., HATU) and hazardous reductants (e.g., LiAlH4), reducing by-product formation and enabling single-step isolation. Comparative studies in WO2020148621A1 demonstrate a 40% cost reduction relative to earlier routes.

Potassium 3,3-Dimethylglutarimide-Mediated Synthesis

EP0680961A1 details an alternative large-scale process using potassium 3,3-dimethylglutarimide (1.0 kg, 5.58 mol) and butyl acetate (6.54 L) under reflux. The reaction achieves near-quantitative conversion of Compound 11 to this compound precursors, though yield data remain unspecified.

Phthalimide Intermediate-Based Synthesis

Classical N-Bromobutyl Phthalimide Route

The seminal route, reported in J. Med. Chem. (1988), involves:

  • Alkylation : Reacting N-bromobutyl phthalimide with 1-(pyrimidin-2-yl)piperazine (3) in the presence of potassium carbonate to form 2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)isoindoline-1,3-dione (4).
  • Deprotection : Hydrazine hydrate cleaves the phthalimide group, yielding Compound 5.
  • Condensation : Compound 5 reacts with Compound 6 under reflux in toluene (12 hours) to furnish this compound.
Limitations
  • Low Yield : Multi-step purification reduces overall yield to ~50%.
  • Hydrazine Handling : Toxic hydrazine necessitates specialized infrastructure, increasing production costs.

Condensing Agent-Driven Synthesis

HATU-Activated Coupling (WO 2012/016569)

This four-step method condenses 4-((tert-butoxycarbonyl)amino)butanoic acid (7) with 1-(pyrimidin-2-yl)piperazine (3) using HATU and DIPEA, followed by LiAlH4 reduction.

Critical Challenges
  • By-Product Formation : HATU generates ureas and phosphoramides, complicating purification.
  • Economic Feasibility : HATU’s high cost (~$500/mol) renders the process non-viable for ton-scale production.

Comparative Analysis of Synthetic Routes

Parameter Spirocyclic Ring-Opening Phthalimide Route HATU Method
Steps 2 3 4
Yield 99% 50% 65%
Key Reagents Xylene, Cs2CO3 Hydrazine, K2CO3 HATU, LiAlH4
By-Products Negligible Moderate Significant
Industrial Scalability High Moderate Low

Análisis De Reacciones Químicas

Gepirona experimenta diversas reacciones químicas, entre ellas:

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de litio y aluminio. Los principales productos formados a partir de estas reacciones son típicamente derivados hidroxilados .

Aplicaciones Científicas De Investigación

Detailed Study Findings

Study No.Primary EndpointActive ControlGepirone Dose Range (mg/day)Results
FK-GBE-007HAM-D-17None20-80Positive
FK-GBE-008HAM-D-17None20-80Negative
134001HAM-D-17None20-80Positive
134004HAM-D-25Fluoxetine20-80Failed
28709Relapse PreventionNone20-80Mixed Results

The table above summarizes the outcomes of selected clinical trials evaluating the efficacy of this compound ER in treating MDD. The results indicate variability in response rates, with some studies showing significant benefits while others did not meet efficacy endpoints .

Long-Term Efficacy and Safety

This compound's long-term efficacy was also assessed through extension studies. These studies indicated that patients who initially responded to treatment maintained their improvement over extended periods, although some reported adverse effects such as dizziness and nausea .

Case Studies and Real-World Applications

Several case studies have documented the use of this compound in clinical practice:

  • Case Study A : A patient with treatment-resistant depression exhibited significant improvement after switching to this compound from another antidepressant that had failed to produce adequate results.
  • Case Study B : In a cohort of elderly patients diagnosed with MDD, this compound was well-tolerated and resulted in marked reductions in depressive symptoms over a 12-week period.

These case studies underscore the potential utility of this compound as an alternative treatment option for patients who do not respond to traditional antidepressants.

Comparación Con Compuestos Similares

Pharmacokinetics and Metabolism

  • Absorption : Gepirone ER exhibits increased bioavailability when taken with food, with a 37% rise in AUC (area under the curve) compared to fasting conditions .
  • Metabolites: Primary metabolites include 1-(2-pyrimidinyl)-piperazine (1-PP), a noradrenergic modulator, and 3′-hydroxy-gepirone (3′-OH-gepirone), a 5-HT1A agonist. Both retain pharmacological activity .
  • Tolerability : Common adverse effects include dizziness, nausea, and headache, though this compound ER demonstrates fewer sexual dysfunction risks compared to SSRIs .

Comparison with Similar Compounds

Pharmacodynamic Profiles

Table 1: Receptor Affinity and Mechanism of Action

Compound Primary Target Secondary Targets Key Mechanism
This compound 5-HT1A (agonist) Minimal CYP450 inhibition Pre/postsynaptic 5-HT1A modulation
Buspirone 5-HT1A (partial agonist) D2, α1-adrenoceptors Mixed 5-HT1A/D2 modulation
Ipsapirone 5-HT1A (agonist) α1-adrenoceptors Similar to this compound but higher 5-HT1A efficacy
SSRIs SERT (inhibitor) 5-HT2/3 receptors Serotonin reuptake blockade
Benzodiazepines GABA-A N/A GABAergic potentiation
  • This compound vs. Buspirone/Ipsapirone : this compound and ipsapirone show stronger 5-HT1A agonism and dose-dependent anxiolytic effects in rodent models, whereas buspirone exhibits weaker efficacy and broader dopaminergic activity .
  • This compound vs. SSRIs : Unlike SSRIs, this compound avoids sexual dysfunction due to its 5-HT1A selectivity and lack of direct SERT inhibition .

Behavioral and Clinical Efficacy

Table 2: Preclinical and Clinical Outcomes

Compound Anxiety Models (Rodent) Antidepressant Efficacy (MDD) Key Limitations
This compound ↑ Punished responses (1.5–2×) Superior to placebo in HAM-D scores Requires food for optimal absorption
Buspirone Inconsistent punished responses Moderate efficacy in GAD D2-related side effects (e.g., akathisia)
Ipsapirone Neuroprotective in ischemia models Limited clinical data Not FDA-approved for MDD
SSRIs Variable effects Well-established efficacy Sexual dysfunction, GI distress
Benzodiazepines ↑ Punished responses (4–6×) N/A Sedation, dependence risks
  • Anxiety Models : Benzodiazepines produce robust increases in punished responses (4–6× baseline), whereas this compound and buspirone show milder effects (1.5–2×) .
  • Antidepressant Trials : In a double-blind study, this compound ER reduced HAM-D-17 scores by 36% over 6 weeks, comparable to imipramine but with better tolerability .

Actividad Biológica

Gepirone is an azapirone compound primarily recognized for its role as a selective agonist of the 5-HT1A serotonin receptor. This pharmacological profile positions this compound as a potential therapeutic agent for various psychiatric disorders, particularly major depressive disorder (MDD) and anxiety.

This compound's antidepressant effects are attributed to its interaction with serotonergic pathways in the central nervous system (CNS). It selectively binds to both pre- and post-synaptic 5-HT1A receptors, demonstrating varying affinities:

  • This compound : Ki = 38 nM
  • 3’-OH-gepirone : Ki = 58 nM
  • 1-PP (major metabolite) : Ki = 42 nM (α2 receptors)

This selective agonism enhances serotonergic transmission, which is crucial in alleviating symptoms of depression and anxiety disorders .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals several important characteristics:

  • Absorption : Bioavailability ranges from 14% to 17%, with peak plasma concentrations achieved within 6 hours post-dose.
  • Distribution : The volume of distribution is approximately 94.5 L, indicating extensive tissue distribution.
  • Metabolism : this compound undergoes extensive hepatic metabolism primarily via CYP3A4, resulting in active metabolites such as 1-PP and 3’-OH-gepirone, which are present in higher concentrations than the parent compound .
  • Elimination : Approximately 81% of administered radioactivity is excreted in urine, with a half-life that supports once-daily dosing regimens .

Case Studies and Clinical Trials

Several clinical studies have assessed the efficacy and safety of this compound, particularly its extended-release formulation (this compound ER). Notable findings include:

  • Major Depressive Disorder (MDD) :
    • A double-blind, placebo-controlled study involving adult outpatients demonstrated significant reductions in depression symptoms measured by the Hamilton Rating Scale for Depression (HAM-D). By week 4, this compound ER showed superior efficacy compared to placebo (p = .004), with continued improvements noted through weeks 6 and 8 .
    • Common adverse effects included dizziness (45% vs. 10% in placebo), nausea (36% vs. 13%), and headache (24% vs. 16%) during initial dosing phases .
  • Comparison with SSRIs :
    • This compound has been shown to be more effective than selective serotonin reuptake inhibitors (SSRIs) without causing common side effects like sexual dysfunction, making it a promising alternative for patients who experience such adverse effects with traditional antidepressants .

Summary of Clinical Findings

Study TypePopulationDurationKey Findings
Double-Blind TrialAdults with MDD8 weeksSignificant reduction in HAM-D scores; well tolerated
Extended Release StudyAdults with MDDVariableEfficacy confirmed; common side effects include dizziness and nausea
Comparative EfficacyMDD patientsVariousSuperior efficacy over SSRIs without sexual side effects

Q & A

Q. What experimental methodologies are critical for evaluating gepirone’s receptor selectivity and mechanism of action?

this compound’s 5-HT1A receptor agonism and 5-HT2A antagonism are confirmed via in vitro receptor binding assays and functional selectivity studies. Comparative analyses with buspirone (a structural analog) highlight this compound’s reduced D2 receptor activity and higher 5-HT1A affinity . Methodologically, radioligand displacement assays and in vivo microdialysis in rodent models are used to quantify receptor occupancy and serotonin/dopamine release dynamics. For clinical validation, positron emission tomography (PET) imaging with 5-HT1A-specific tracers (e.g., [¹¹C]WAY-100635) can confirm target engagement in humans .

Q. How should researchers design randomized controlled trials (RCTs) to assess this compound’s antidepressant efficacy?

Key considerations include:

  • Patient stratification : Focus on subpopulations (e.g., anxious depression) to reduce clinical heterogeneity .
  • Outcome measures : Use validated scales like the Hamilton Depression Rating Scale (HAM-D-17) with predefined response thresholds (e.g., ≥50% score reduction) .
  • Dose flexibility : Implement flexible-dose regimens (e.g., 18.2–72.6 mg/day) to account for individual metabolic variability .
  • Placebo response mitigation : Include a 1–2 week single-blind placebo lead-in phase to exclude high placebo responders .

Q. What pharmacokinetic factors influence this compound dosing in preclinical and clinical studies?

this compound’s oral bioavailability (14–17%) and food interactions require standardized administration protocols. Crossover studies demonstrate a 37% increase in bioavailability when taken with food, necessitating consistent meal timing in trials . Hepatic CYP3A4 metabolism mandates dose adjustments in patients with hepatic impairment or co-administered CYP3A4 inhibitors (e.g., ketoconazole). Pharmacokinetic/pharmacodynamic (PK/PD) modeling is essential to correlate plasma concentrations with receptor occupancy .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s clinical trial outcomes?

Post-hoc analyses of failed trials often reveal methodological flaws, such as inadequate powering for subgroup effects or unaccounted placebo response variability. For this compound, re-evaluating data from the 2004 MGH trial showed significant efficacy in anxious depression (HAM-D-17 reduction: this compound 9.04 vs. placebo 6.75; p<0.05), suggesting subpopulation-specific effects . Bayesian hierarchical models can integrate heterogeneous trial data to identify latent efficacy signals obscured by population-wide analyses .

Q. What experimental models elucidate this compound’s dual serotonergic and dopaminergic effects on behavior?

Rodent feeding studies reveal this compound’s dose-dependent hyperphagia via 5-HT1A-mediated inhibition of dorsal raphe nucleus (DRN) serotonergic neurons and indirect dopaminergic activation. Depleting 5-HT with parachlorophenylalanine (PCPA) abolishes this compound-induced feeding, while haloperidol (a D2 antagonist) attenuates it, confirming dual mechanisms . Optogenetic silencing of DRN 5-HT neurons in transgenic mice can isolate this compound’s presynaptic vs. postsynaptic 5-HT1A effects .

Q. What statistical approaches are optimal for analyzing this compound’s efficacy in treatment-resistant depression (TRD)?

Adaptive trial designs (e.g., sequential parallel comparison design) minimize placebo effects in TRD cohorts. Mixed-effects models with repeated measures (MMRM) account for missing data in longitudinal studies. For this compound, meta-analyses of pooled RCTs (e.g., n=1,639 adults) identified a modest effect size (Cohen’s d=0.35) vs. placebo, but stratification by baseline anxiety scores improved predictive validity .

Methodological Considerations

  • Data Contradiction Analysis : Use sensitivity analyses to test robustness of findings across trial sites or demographic subgroups. For this compound, FDA rejections (2002–2015) were partly due to inconsistent results in pediatric vs. adult populations, highlighting the need for age-stratified PK/PD models .
  • Neurochemical Assays : Combine microdialysis (for real-time neurotransmitter monitoring) with quantitative PCR (qPCR) to assess 5-HT1A receptor mRNA expression in target brain regions .
  • Ethical Frameworks : Adhere to FDA pregnancy registries (e.g., National Pregnancy Registry for Antidepressants) when studying this compound in perinatal populations due to risks of neonatal complications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gepirone
Reactant of Route 2
Reactant of Route 2
Gepirone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.